Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is known for its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves multiple steps. One common method includes the reaction of ethyl acetoacetate with 2-methoxyaniline to form an intermediate, which is then reacted with 4-phenylpiperazine under specific conditions to yield the final product . The reaction mixture is typically cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the pure compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, suggesting its role in modulating inflammatory pathways . Additionally, it may exert neuroprotective effects by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Triazole-Pyrimidine Hybrids: These compounds share similar structural features and pharmacological properties, including neuroprotective and anti-inflammatory effects.
Piperazine Derivatives: Compounds containing the piperazine ring are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
Ethyl 6-(2-methoxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its ability to modulate multiple biological pathways makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H28N4O4 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl 4-(2-methoxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H28N4O4/c1-3-32-23(30)20-21(18-11-7-8-12-19(18)31-2)25-24(26-22(20)29)28-15-13-27(14-16-28)17-9-5-4-6-10-17/h4-12,20-21H,3,13-16H2,1-2H3,(H,25,26,29) |
InChI Key |
NMQFHBLMVOAWQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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